molecular formula C10H17F2NO2 B6168069 tert-butyl 3,3-difluoropiperidine-4-carboxylate CAS No. 1955498-59-5

tert-butyl 3,3-difluoropiperidine-4-carboxylate

Cat. No.: B6168069
CAS No.: 1955498-59-5
M. Wt: 221.24 g/mol
InChI Key: BXYCDALKPLQNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,3-difluoropiperidine-4-carboxylate ( 1955498-59-5) is a fluorinated piperidine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic building block, with its structure featuring a piperidine ring that is difluorinated at the 3-position and esterified with a tert-butyl group at the 4-position. The presence of the Boc (tert-butoxycarbonyl) group makes it a protected amine, ideal for multi-step synthetic applications . The core application of this compound lies in its role as a key precursor for the synthesis of diverse biologically active molecules. The 3,3-difluoropiperidine scaffold is a privileged structure in pharmaceutical development, and researchers utilize this specific reagent to incorporate this motif into potential drug candidates . Related piperidine derivatives have been identified as critical intermediates in the synthesis of enzyme inhibitors for the treatment of conditions such as tumors, obesity-associated disorders, and hypertension . Furthermore, the reactive sites on the piperidine ring allow for further functionalization, enabling the creation of a wide array of derivatives such as sulphonamides, acid amides, and carboxamides for screening and development purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the handling and disposal of chemicals.

Properties

CAS No.

1955498-59-5

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

tert-butyl 3,3-difluoropiperidine-4-carboxylate

InChI

InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3

InChI Key

BXYCDALKPLQNNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Horner-Wadsworth-Emmons Olefination for Ester Formation

The Horner-Wadsworth-Emmons (HWE) reaction introduces α,β-unsaturated esters via phosphonate intermediates. Using tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate and triethyl phosphonoacetate, the reaction proceeds under basic conditions .

Procedure :

  • Activate NaH (1.12 mmol) in THF (10 mL) at 0°C.

  • Add triethyl phosphonoacetate (1.17 mmol) and molecular sieves.

  • Introduce the ketone (0.93 mmol) in THF (5 mL).

  • Stir at 0°C for 30 minutes, then room temperature for 1 hour.

  • Extract with ethyl acetate, dry, and concentrate to yield tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate as a yellow oil (E/Z isomers) .

Key Data :

  • LC-MS (Conditions 08): tR = 0.88–0.93 min; [M-CH₃+H]⁺ = 291.27 .

Nucleophilic Substitution with Heteroaromatic Halides

Alkylation of [1209780-71-1] with 2,3-dichloropyrazine demonstrates a SN2 mechanism under basic conditions.

Procedure :

  • Suspend [1209780-71-1] (400 mg) in DMF (6.0 mL).

  • Add NaH (88 mg) at 0°C, stir for 15 minutes.

  • Introduce 2,3-dichloropyrazine (250 mg), stir overnight at room temperature.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica chromatography .

Key Data :

  • Yield: 440 mg (93.3% yield, 93.5% purity).

  • ¹H NMR (CDCl₃): δ 1.39–1.52 (9H, m), 8.02 (2H, s) .

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity
DMP OxidationDess-Martin periodinaneCH₂Cl₂, 20°C, N₂N/AHigh
HWE OlefinationNaH, triethyl phosphonoacetateTHF, 0°C → rtModerateMixed E/Z
Nucleophilic SubstitutionNaH, 2,3-dichloropyrazineDMF, 0°C → rt93.3%93.5%

Advantages and Limitations :

  • DMP Oxidation : High efficiency but requires anhydrous conditions.

  • HWE Reaction : Introduces versatile olefins but yields isomer mixtures.

  • Alkylation : High yields and scalability but limited to activated electrophiles.

Mechanistic Insights and Optimization Strategies

  • Oxidation Mechanism : DMP mediates a two-electron oxidation, converting the alcohol to a ketone via a hypervalent iodine intermediate .

  • HWE Reaction : The phosphonate ylide attacks the ketone, forming a stabilized oxaphosphorane intermediate that collapses to the α,β-unsaturated ester .

  • Alkylation : Deprotonation of the hydroxyl group generates a piperidinyl oxide, which displaces chloride via SN2 .

Optimization Tips :

  • Use molecular sieves in HWE reactions to scavenge water and improve yields.

  • For alkylations, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3,3-difluoropiperidine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where the fluorine atoms or other groups are replaced by different substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: tert-Butyl 3,3-difluoropiperidine-4-carboxylate is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the development of new chemical entities and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems. It can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.

Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation and improved performance in various applications.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoropiperidine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with enzymes and receptors, affecting their activity and function. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of tert-butyl 3,3-difluoropiperidine-4-carboxylate, emphasizing differences in substituents and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound 1955498-59-5 C₁₀H₁₇F₂NO₂ 221.25 3,3-difluoro, 4-carboxylate Pharmaceutical intermediate; enhances metabolic stability
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 1303973-22-9 C₁₁H₂₀F₂N₂O₂ 262.29 4-aminomethyl Precursor for peptide coupling or alkylation reactions
tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate (stereoisomers) 1334414-00-4 C₁₀H₁₉FN₂O₂ 218.27 3-amino, 4-fluoro Chiral building block for kinase inhibitors
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate N/A C₁₀H₁₇F₂NO₄ 253.25 3,3-difluoro, 4,4-dihydroxy Intermediate for polar metabolites or prodrugs
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate 1303974-03-9 C₁₁H₁₈BrF₂NO₂ 314.17 4-bromomethyl Alkylating agent in cross-coupling reactions

Comparative Analysis of Reactivity and Properties

  • Electron-Withdrawing Effects: The 3,3-difluoro substitution in the parent compound increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks at the 4-position. In contrast, the 4-aminomethyl analog (CAS: 1303973-22-9) exhibits enhanced nucleophilicity, enabling participation in reductive amination or acylation .
  • Polarity and Solubility : The dihydroxy derivative (CAS: N/A) has significantly higher polarity due to hydroxyl groups, improving aqueous solubility but complicating chromatographic purification. The bromomethyl analog (CAS: 1303974-03-9) is lipophilic, favoring organic-phase reactions .
  • Stereochemical Influence: Stereoisomers of 3-amino-4-fluoropiperidine-1-carboxylate (e.g., CAS: 1334414-00-4) demonstrate divergent biological activities, with the (3R,4S)-isomer showing higher affinity for certain enzyme targets .

Biological Activity

Tert-butyl 3,3-difluoropiperidine-4-carboxylate (CAS No. 1067914-83-3) is a fluorinated piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H15F2NO2
  • Molecular Weight : 235.23 g/mol
  • IUPAC Name : tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies have shown that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. For instance, it has been reported to exhibit inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.

Biological Activity and Pharmacological Effects

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has demonstrated potent inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. In vitro assays revealed an IC50 value of approximately 0.126 μM, indicating significant potency against these cancer cells while showing reduced toxicity to non-cancerous cells (MCF10A) by a factor of nearly 20 .
  • Inhibition of Matrix Metalloproteinases :
    • It has been shown to inhibit MMP-2 and MMP-9 activities, which are critical in the metastatic spread of tumors. This inhibition is crucial for developing therapeutic strategies aimed at preventing cancer metastasis .
  • Pharmacokinetics :
    • The compound exhibits favorable pharmacokinetic properties that enhance its bioavailability and therapeutic efficacy. Its design allows for improved binding affinity to target proteins compared to other similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study A Found that the compound significantly inhibited the growth of MDA-MB-231 cells with an IC50 value of 0.126 μM. It also demonstrated a substantial selectivity index against non-cancerous cells .
Study B Reported on the compound's ability to inhibit MMP-2 and MMP-9, suggesting its potential role in preventing cancer metastasis .
Study C Highlighted the pharmacokinetic advantages of this compound over traditional chemotherapeutics, supporting its further development as a therapeutic agent .

Q & A

Q. What are common synthetic routes for tert-butyl 3,3-difluoropiperidine-4-carboxylate, and what methodological considerations are critical?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Alkylation : Reaction of a piperidine precursor with tert-butyl bromoacetate under strong bases (e.g., NaH or KOtBu) in THF/DMF .
  • Fluorination : Selective introduction of fluorine atoms via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring regioselectivity at the 3,3-positions .
  • Carboxylation : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate .
    Methodological Tips : Monitor reaction progress via TLC or LC-MS. Optimize fluorination conditions (temperature, solvent polarity) to minimize side reactions like over-fluorination .

Q. How is this compound purified, and what analytical techniques validate its purity?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
  • Analytical Validation :
    • NMR : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR confirm structural integrity and fluorine placement .
    • Mass Spectrometry : HRMS or ESI-MS verifies molecular weight and isotopic patterns .
    • X-ray Crystallography : SHELX software refines crystal structures for absolute configuration determination .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., fluorinating agents) .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can fluorination efficiency be optimized to reduce by-products like over-fluorinated derivatives?

  • Reagent Selection : Use milder fluorinating agents (e.g., Selectfluor) for controlled reactivity .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reagent solubility and reaction homogeneity .
  • Temperature Control : Lower temperatures (0–5°C) slow reaction kinetics, favoring mono- or di-fluorination .
    Data-Driven Example : A 2024 study achieved 85% yield by using Selectfluor in acetonitrile at 0°C, minimizing tri-fluorinated impurities .

Q. How do stereochemical outcomes (e.g., diastereomer formation) impact synthesis, and what strategies resolve them?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry during piperidine ring functionalization .
  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to isolate enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., menthol ester) to enable selective crystallization .

Q. What factors contribute to conflicting yield reports in literature, and how can researchers address them?

  • Purity of Starting Materials : Trace impurities (e.g., moisture in solvents) can drastically alter yields. Dry solvents over molecular sieves .
  • Analytical Variability : Differences in NMR integration or LC-MS calibration may skew reported yields. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantification .
  • Reaction Scaling : Lab-scale (mg) vs. pilot-scale (g) syntheses may have divergent efficiencies due to heat/mass transfer limitations .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • pH Sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 3). Use neutral buffers for biological assays .
  • Thermal Stability : Decomposition above 80°C necessitates low-temperature storage and reaction conditions .
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.